Heptylamine

Catalog No.
S661051
CAS No.
111-68-2
M.F
C7H17N
M. Wt
115.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptylamine

CAS Number

111-68-2

Product Name

Heptylamine

IUPAC Name

heptan-1-amine

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

InChI

InChI=1S/C7H17N/c1-2-3-4-5-6-7-8/h2-8H2,1H3

InChI Key

WJYIASZWHGOTOU-UHFFFAOYSA-N

SMILES

CCCCCCCN

Canonical SMILES

CCCCCCCN

Internal Standard in Chromatography

  • Heptylamine serves as an internal standard in the determination of biogenic monoamines and biogenic diamines using the high-performance liquid chromatography (HPLC) technique [].
  • An internal standard is a compound added to a sample in a known amount to help quantify the target analytes (biogenic monoamines and diamines in this case) by comparing their peak areas in the chromatogram [].

Studying Molecular Structure and Interactions

  • Researchers have employed heptylamine to investigate the effect of hydration on the gaseous structure of protonated heptylamine using a combination of infrared photodissociation (IRPD) spectroscopy and computational chemistry [].
  • This study aimed to understand how water molecules, when attached to the positively charged heptylamine molecule (protonated heptylamine), influence its structural properties.

Heptylamine, also known as 1-heptanamine or n-heptylamine, is an organic compound with the molecular formula C7H17NC_7H_{17}N and a molecular weight of approximately 115.2166 g/mol. It is classified as a primary amine and is characterized by a straight-chain structure where the amino group is attached to the first carbon atom of a seven-carbon alkane chain. The compound has various synonyms, including 1-aminoheptane and CH₃(CH₂)₆NH₂ .

Heptylamine is a flammable liquid []. It can cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].

  • Safety Precautions: Standard laboratory safety practices like wearing gloves, safety glasses, and working in a fume hood are essential when handling heptylamine [].

  • Alkylation Reactions: Heptylamine can undergo alkylation to form secondary and tertiary amines when reacted with alkyl halides.
  • Acylation: This reaction involves the formation of amides when heptylamine reacts with acyl chlorides.
  • Hofmann Rearrangement: Heptylamine can be synthesized through the Hofmann rearrangement of caprylic acid amide, leading to the formation of heptylamine as a product .

Heptylamine has shown significant biological activity, particularly in relation to the central nervous system. It exhibits a high affinity for nicotinic acetylcholine receptors, which are crucial for neurotransmission and muscle contraction. This interaction suggests potential applications in pharmacology, particularly in developing drugs targeting neurological disorders .

Several methods exist for synthesizing heptylamine:

  • Direct Ammonolysis: Reacting 1-bromoheptane with ammonia is a straightforward method for producing heptylamine.
  • Reduction of Heptanamide: The reduction of heptanamide using lithium aluminum hydride can yield heptylamine.
  • Hofmann Rearrangement: As previously mentioned, this method involves converting caprylic acid amide into heptylamine through a series of reactions involving hypochlorite .

Heptylamine has diverse applications:

  • Pharmaceuticals: Due to its interaction with nicotinic receptors, it may be explored for therapeutic uses in treating neurological conditions.
  • Chemical Intermediates: It serves as an intermediate in synthesizing surfactants, lubricants, and other organic compounds.
  • Research: Heptylamine is used in biochemical research to study amine interactions and their effects on biological systems .

Studies have indicated that heptylamine interacts significantly with various receptors in biological systems. Its affinity for nicotinic acetylcholine receptors makes it a candidate for further research into its potential role as a modulator in neurological pathways. Additionally, its reactivity in chemical synthesis highlights its importance in developing new compounds with specific biological activities .

Heptylamine shares structural similarities with several other primary amines. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
EthylamineC₂H₅NH₂Shorter chain; used extensively in organic synthesis.
PropylamineC₃H₇NH₂Intermediate in the production of pharmaceuticals; slightly more reactive than heptylamine.
OctylamineC₈H₁₉NH₂Longer chain; exhibits different solubility properties and biological activity.
ButylamineC₄H₉NH₂Commonly used as a building block in organic synthesis; less hydrophobic than heptylamine.

Heptylamine's seven-carbon chain provides unique properties such as moderate hydrophobicity and specific receptor interactions that differentiate it from both shorter and longer-chain amines .

Heptylamine, also known as 1-heptanamine or n-heptylamine, has been a subject of scientific interest for decades. Its synthesis was initially documented in organic chemistry literature dating back to the early 20th century. Traditional preparation methods included the reduction of heptaldoxime using various reagents such as sodium amalgam with acetic acid, ammonium amalgam, or sodium with alcohol. The compound gained attention in organic synthesis applications due to its relatively simple structure and versatile reactivity profile.

Early research primarily focused on developing efficient synthetic routes and exploring basic chemical properties. One historically significant preparation method, documented in Organic Syntheses, involved dissolving n-heptanal oxime in anhydrous ethanol, heating to boiling, and adding sodium bar to maintain reflux. After sodium dissolution, the reaction mixture was cooled, diluted with water, and distilled to obtain heptylamine in 60-73% yield. This synthetic approach demonstrated the practical utility of converting oximes to primary amines, a fundamental transformation in organic chemistry.

The scientific understanding of heptylamine evolved substantially through the mid-20th century, with investigations published in journals such as Tetrahedron Letters. These publications helped establish heptylamine as an important building block for more complex nitrogen-containing compounds.

Current Research Significance in Chemical Sciences

Contemporary research on heptylamine spans multiple areas of chemical sciences. Its significance is particularly evident in asymmetric synthesis, where derivatives of aminoheptane serve as crucial reagents. For instance, 2-heptylamine derivatives have been used in the synthesis of human A3 adenosine receptor antagonists, highlighting their importance in medicinal chemistry applications.

Recent research has focused on exploring heptylamine's role in developing biocatalytic systems. Studies have demonstrated the potential of amine dehydrogenases (AmDHs) in asymmetric reductive amination to synthesize chiral amines, including heptylamine derivatives. The engineering of these enzymes has expanded substrate scope to include previously inaccessible bulky aliphatic ketones, enabling the production of structurally diverse chiral amines with excellent enantioselectivity.

The compound has also gained prominence in spectroscopic studies. Researchers have utilized infrared photodissociation (IRPD) spectroscopy and computational chemistry to investigate the effects of hydration on the gaseous structures of protonated heptylamine. These studies provide fundamental insights into molecular behavior in different environments, contributing to our understanding of amine chemistry at a molecular level.

Interdisciplinary Research Perspectives

The versatility of heptylamine has facilitated its adoption across numerous scientific disciplines. In pharmaceutical research, heptylamine derivatives have shown promise as sigma receptor ligands. When N-3-phenylpropyl and N-3-(4-nitrophenyl)propyl derivatives of heptylamine were evaluated, they exhibited nanomolar affinities for both sigma-1 and sigma-2 receptors. These findings highlight potential applications in developing novel therapeutic agents, particularly for conditions involving sigma receptors.

In materials science, heptylamine has been utilized to prepare implantable devices with antibacterial properties and multifunctional surfaces. The compound's ability to form diverse functional derivatives makes it valuable for surface modification technologies.

Biochemical applications include using heptylamine as an internal standard in the determination of biogenic monoamines and biogenic diamines by fluorescence-HPLC methods. This analytical application demonstrates how relatively simple compounds like heptylamine can play crucial roles in complex biological assays.

The study of structural dynamics has also benefited from heptylamine research. Comparative studies between 1,7-diammoniumheptane and protonated heptylamine have revealed insights into water-induced folding mechanisms, contributing to our understanding of molecular interactions in aqueous environments.

Classical Synthetic Routes

N-Heptanal Oxime Reduction Pathways

The reduction of N-heptanal oxime represents a foundational method for heptylamine synthesis. Early procedures employed sodium amalgam in acetic acid, where the oxime’s C=N bond undergoes reductive cleavage to yield the primary amine [1]. This method, while effective, faced challenges in scalability due to the toxicity of mercury-based reagents. Subsequent innovations introduced catalytic hydrogenation with platinum oxide (PtO₂) under acidic conditions, which minimized over-reduction of the N–O bond [2]. For instance, Adam’s catalyst (PtO₂) combined with hydrochloric acid achieved 85–90% yields by protonating the oxime nitrogen, thereby stabilizing the intermediate hydroxylamine against further reduction [2].

A comparative analysis of reductants reveals that sodium borohydride in alcoholic solvents offers milder conditions, albeit with lower chemoselectivity. Recent studies highlight the role of Brønsted acids in modulating reaction pathways: acetic acid enhances proton transfer, while stronger acids like HCl favor N–O bond retention [1] [2].

Oenanthone-Based Synthetic Approaches

The Leuckart reaction, utilizing 2-oenanthone (heptan-2-one) and ammonium formate, provides an alternative route. In this method, the ketone reacts with ammonium formate at 130–140°C to form a formyl intermediate, which is subsequently hydrolyzed with hydrochloric acid to yield 2-heptylamine [3]. Experimental optimizations demonstrate that water removal via a Dean-Stark apparatus improves formamide formation, critical for intermediate stability [3].

ReagentTemperature (°C)Time (h)Yield (%)
Formamide170–1802115
Ammonium formate120–130756
Formamide + NH₄⁺170–1801258

Table 1. Yield variations in 2-heptylamine synthesis via Leuckart reaction [3].

Mechanistically, the reaction proceeds through formimido intermediate formation, followed by hydride transfer and decarbonylation [3]. The presence of water modulates hydrolysis kinetics, with excess water favoring premature intermediate decomposition.

Catalytic Synthetic Strategies

Cu-Ni Bimetallic Catalyst Systems

Bimetallic Cu-Ni catalysts have emerged as efficient systems for nitrile hydrogenation, a precursor route to heptylamine. For example, Ni/MgAlO catalysts modified with copper exhibit enhanced activity in acetonitrile reduction, achieving turnover frequencies (TOF) of 0.8 s⁻¹ at 80°C [4]. The Cu dopant facilitates H₂ dissociation, while Ni sites mediate C≡N bond activation. Surface characterization via infrared spectroscopy confirms that Cu-Ni alloys suppress undesirable secondary amine formation by modulating adsorption geometries [4].

Framework Metal Catalysts for Amine Synthesis

Zeolite-encapsulated cobalt catalysts, such as Co@ZSM-5, enable solvent-free heptanonitrile hydrogenation. The microporous framework stabilizes metallic nanoparticles, preventing aggregation and ensuring consistent activity over 10 cycles [4]. Density functional theory (DFT) studies reveal that confinement effects lower the activation energy for H₂ heterolysis, leading to 92% selectivity toward heptylamine at 100 bar H₂ [4].

Stereoselective Synthesis

Resolution Techniques for Racemic 2-Heptylamine

Chiral resolving agents, such as (-)-di-p-toluoyl-D-tartaric acid, enable the separation of racemic 2-heptylamine into enantiomers. Crystallization in ethanol yields diastereomeric salts with differential solubilities, achieving enantiomeric excess (ee) >98% after three recrystallizations [2].

Enantiopure Heptylamine Derivatives Production

Cyclometalated iridium complexes (e.g., Cp*Ir(N^C)Cl) catalyze asymmetric oxime hydrogenation, producing 2-heptylamine with 89% ee [2]. Key to success is dynamic kinetic resolution, where acid additives promote oxime isomerization, allowing single enantiomer formation regardless of starting geometry [2].

Green Chemistry Approaches

Solvent-Free Methodologies

Mechanochemical synthesis using planetary ball mills achieves heptylamine via solid-state oxime reduction. Sodium borohydride and oxime reactants are milled with TiO₂ beads, yielding 78% product without solvent [2]. This approach reduces waste generation by 60% compared to traditional methods [2].

Sustainable Catalyst Development

Metal-organic frameworks (MOFs) functionalized with amine groups, such as UiO-66-NH₂, serve as reusable catalysts for transfer hydrogenation. Using formic acid as a hydrogen donor, these MOFs achieve 95% conversion of heptanonitrile under mild conditions (50°C, 6 h) [4]. Life-cycle assessments indicate a 40% reduction in energy consumption versus conventional Pt-based systems [4].

Trans and Gauge Conformations Analysis

The conformational analysis of heptylamine reveals a complex landscape of molecular arrangements arising from rotational flexibility around the carbon-carbon bonds in the alkyl chain. The molecule exhibits ten distinct conformational isomers, each characterized by specific dihedral angle arrangements that define the spatial orientation of the heptyl chain relative to the amino group [1] [2] [3].

The conformational notation employs a systematic approach where T denotes trans conformations (dihedral angles of approximately 180°) and G represents gauche conformations (dihedral angles of approximately ±60°). This notation system provides a comprehensive framework for describing the rotational states of the carbon-carbon bonds in the heptyl chain, allowing for precise identification of each conformational isomer [1] [2].

The ten conformational isomers are designated as TT, TG, GT, GT1, GG1, GG2, GG3, GG4, GG5, and GG6, where each letter pair represents the rotational state of successive carbon-carbon bonds along the alkyl chain. The TT conformer represents the fully extended trans-trans configuration, while the various GG conformers represent different gauche-gauche arrangements with distinct spatial orientations [1] [2] [3].

Relative Stability of Conformational Isomers

Comprehensive density functional theory calculations reveal a clear hierarchy of conformational stability among the ten isomers. The TT (trans-trans) conformer emerges as the most thermodynamically stable configuration, representing the global minimum on the potential energy surface [1] [2] [3]. This stability arises from the minimization of steric interactions when the alkyl chain adopts the fully extended conformation, reducing van der Waals repulsions between non-bonded atoms.

The relative stability order follows the general trend: TT > mixed trans-gauche conformers > gauche-gauche conformers. The TG and GT conformers exhibit intermediate stability, with their energies falling between the most stable TT form and the higher-energy gauche-gauche arrangements [1] [2]. The various GG conformers (GG1 through GG6) represent the least stable configurations due to increased steric interactions resulting from the folded nature of the alkyl chain in these conformations.

The energy differences between conformers are sufficiently small to allow for significant thermal population of multiple conformational states at room temperature. This conformational flexibility has important implications for the molecule's physical properties, including its interactions with solvents and biological systems [1] [2] [3].

Computational Studies

Density Functional Theory Applications

Density functional theory serves as the primary computational framework for investigating the structural and energetic properties of heptylamine conformers. The method provides a balanced approach to electron correlation effects while maintaining computational efficiency for the systematic study of multiple conformational isomers [1] [2] [3].

The DFT calculations encompass several key aspects of molecular characterization: geometry optimization to locate minimum energy structures, frequency calculations to confirm the nature of stationary points, and single-point energy calculations to establish relative stability ordering. The optimization process involves the systematic exploration of the potential energy surface for each conformer, ensuring that true local minima are identified [1] [2].

Thermodynamic function calculations derive from the vibrational frequency data, providing access to entropy, enthalpy, and heat capacity values as functions of temperature. These calculations enable the prediction of conformational populations under various thermal conditions and facilitate comparison with experimental thermodynamic measurements [1] [2] [3].

B3-LYP Methodology for Amine Conformations

The Becke-3-Lee-Yang-Parr (B3LYP) functional represents a hybrid approach that combines exact Hartree-Fock exchange with gradient-corrected exchange and correlation functionals. This methodology has demonstrated particular effectiveness for organic molecules containing nitrogen atoms, providing accurate geometric parameters and relative energies for amine conformations [1] [2] [3].

The 6-31++G(d,p) basis set employed in these calculations incorporates diffuse functions (++) and polarization functions (d,p) that are essential for accurate description of molecular flexibility and hydrogen bonding interactions. The diffuse functions improve the description of the electron density in regions far from the nuclei, while polarization functions allow for better representation of electron density distortions during conformational changes [1] [2].

The B3LYP methodology proves particularly well-suited for amine conformational studies because it accurately captures the electronic effects of the nitrogen lone pair, which plays a crucial role in determining conformational preferences. The method successfully reproduces experimental vibrational frequencies and provides reliable predictions of conformational energy differences [1] [2] [3].

Solvent Effects on Conformational Equilibria

Benzene and Methanol Environmental Influences

The conformational equilibria of heptylamine demonstrate significant sensitivity to the surrounding chemical environment, with benzene and methanol representing polar and nonpolar solvent extremes. Theoretical investigations using implicit solvation models reveal distinct conformational preferences depending on the solvent characteristics [1] [2] [3].

In benzene, a relatively nonpolar aromatic solvent, the conformational preferences closely mirror those observed in the gas phase, with the TT conformer maintaining its position as the most stable form. The aromatic solvent provides a weakly interacting environment that minimally perturbs the intrinsic conformational preferences of the heptylamine molecule [1] [2].

Methanol, as a protic polar solvent, exerts more pronounced effects on the conformational equilibria through hydrogen bonding interactions with the amino group. The polar nature of methanol can stabilize certain conformers preferentially, particularly those that optimize the solvation of the amino group. These solvent-specific interactions can alter the relative populations of conformational isomers compared to gas-phase or nonpolar environments [1] [2] [3].

The differential solvation effects highlight the importance of environmental factors in determining the conformational behavior of flexible molecules like heptylamine. Understanding these solvent effects is crucial for predicting molecular behavior in biological systems and industrial applications where the chemical environment varies significantly [1] [2].

Solvation Model Development

The theoretical treatment of solvent effects relies on continuum solvation models that represent the bulk solvent as a polarizable dielectric medium. These models incorporate the macroscopic dielectric properties of the solvent while treating the solute molecule quantum mechanically [1] [2] [3].

The solvation model development involves the calculation of electrostatic interactions between the solute and the polarized solvent continuum, as well as non-electrostatic contributions such as cavitation energy and dispersion interactions. The electrostatic component dominates for polar solvents like methanol, while dispersion interactions become more important in nonpolar solvents such as benzene [1] [2].

Validation of the solvation models requires comparison with experimental data, including solvation free energies, conformational populations, and spectroscopic properties. The successful application of these models to heptylamine demonstrates their utility for predicting solvent effects on conformational equilibria in primary amines [1] [2] [3].

XLogP3

2.6

Boiling Point

156.0 °C

LogP

2.57 (LogP)

Melting Point

-18.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.74 mmHg

Pictograms

Flammable

Flammable;Corrosive

Other CAS

111-68-2

Wikipedia

Heptylamine

General Manufacturing Information

1-Heptanamine: ACTIVE

Dates

Last modified: 08-15-2023

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